2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride
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Overview
Description
2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a fluoroethyl group, a methyl group, and a pyrazolylmethyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves several steps. One common synthetic route includes the reaction of 2-fluoroethylamine with 4-methylpyrazole in the presence of a suitable base to form the intermediate product. This intermediate is then reacted with 1-methylpyrazole-3-carbaldehyde under specific reaction conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic systems.
Scientific Research Applications
2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride include:
[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl(2-phenylethyl)amine: This compound shares the fluoroethyl and pyrazolylmethyl groups but differs in the phenylethyl substitution.
(2-[4-Methylpyrazol-1-yl]phenyl)platinum (II): This compound contains a pyrazole ring but is complexed with platinum, giving it unique photophysical properties.
[2-(2-Fluoro-ethyl)-2H-pyrazol-3-ylmethyl]-methyl-amine: This compound is structurally similar but lacks the hydrochloride salt form.
Properties
Molecular Formula |
C11H17ClFN5 |
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Molecular Weight |
273.74 g/mol |
IUPAC Name |
2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-9-7-14-17(6-4-12)11(9)13-8-10-3-5-16(2)15-10;/h3,5,7,13H,4,6,8H2,1-2H3;1H |
InChI Key |
MJWOQPNXQSPMTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)CCF)NCC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
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